1-Azido-3-fluoropropan-2-ol can be synthesized through various methods, primarily involving nucleophilic substitutions and functional group transformations. It falls under the category of azido compounds, which are notable for their reactivity due to the presence of the azide group (-N₃). The compound's classification also includes fluorinated alcohols, which are important in the development of pharmaceuticals and agrochemicals.
The synthesis of 1-Azido-3-fluoropropan-2-ol typically involves several steps:
The molecular formula of 1-Azido-3-fluoropropan-2-ol is C₃H₈F N₃O. Its structure features:
The compound can be represented using various notations:
This structural information indicates a complex interplay between the azide and hydroxyl functionalities, contributing to its reactivity.
1-Azido-3-fluoropropan-2-ol participates in several chemical reactions due to its functional groups:
The mechanism of action for 1-Azido-3-fluoropropan-2-ol primarily revolves around its ability to undergo nucleophilic substitution reactions. When subjected to reducing agents, the azide group can be converted into an amine, which may then participate in further chemical transformations. This process is crucial for developing new pharmaceuticals where amine functionality is often required.
The reaction pathway typically involves:
1-Azido-3-fluoropropan-2-ol exhibits several notable physical properties:
The chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry.
1-Azido-3-fluoropropan-2-ol has several applications:
This compound exemplifies the versatility and importance of azido alcohols in modern chemical research and application development.
1-Azido-3-fluoropropan-2-ol represents a strategically engineered trifunctional scaffold merging azide, fluorine, and hydroxyl moieties within a compact C3 backbone. This molecular architecture enables simultaneous engagement in bioorthogonal conjugation, polarity modulation, and hydrogen-bonding interactions – properties increasingly exploited in radiopharmaceutical design, polymer science, and bioconjugation chemistry. Unlike simpler fluoroalkyl azides, the central hydroxyl group introduces stereochemical complexity and bifunctional reactivity while enhancing aqueous solubility profiles. Contemporary applications leverage its capacity to serve as a linchpin in multicomponent assembly strategies, particularly where structural diversification or precise pharmacokinetic tuning is required. The compound exemplifies the convergence of fluorine chemistry and click methodologies to address challenges in tracer development and functional biomaterial synthesis [2] [3] [5].
The systematic IUPAC designation 1-azido-3-fluoropropan-2-ol precisely defines the carbon backbone (propan-), functional group positions (1-azido, 3-fluoro), and the principal oxygen functionality (2-ol). This nomenclature unambiguously distinguishes it from isomeric structures such as 1-azido-1-fluoropropane or positional analogs like 1-azido-3-fluoropropane. The molecular formula C3H6FN3O (molecular weight 119.10 g/mol) encodes three critically reactive centers:
Table 1: Structural Features and Functional Group Contributions in 1-Azido-3-fluoropropan-2-ol
Structural Element | Chemical Properties | Role in Bioorthogonal Applications |
---|---|---|
Azide (N3) | High dipole moment (μ ≈ 3.5 D); Staudinger ligation capability | Click chemistry with alkynes/cyclooctynes; Bioorthogonal tagging |
Fluorine (C-F) | High bond energy (485 kJ/mol); Strong σ-electron withdrawal | Metabolic stabilization; Modulates lipophilicity (logP ≈ -0.15) |
Hydroxyl (-OH) | Hydrogen bond donor/acceptor; pKa ~15-16 | Solubilization (aqueous sol. >50 mM); Site for bioconjugation |
Stereocenters (C2, C3*) | C2 (chiral), C3 (prochiral with F) | Diastereomer-specific interactions; Impacts biological recognition |
C3 becomes chiral upon substitution; meso forms possible with symmetric equivalents.
The β-fluorine-hydroxyl spatial relationship creates a stereoelectronic environment where the fluorine atom can influence hydroxyl acidity and reactivity through hyperconjugative effects. This intramolecular interplay differentiates it significantly from non-functionalized analogs like 1-azido-3-fluoropropane (C3H6FN3), which lacks hydrogen-bonding capacity and chiral complexity. The hydroxyl group enables direct participation in hydrophilic domains of biomolecules and polymers, making it indispensable for synthesizing amphiphilic conjugates without requiring additional solubilizing linkers [8] [9].
Fluoroalkyl azides emerged prominently in the early 2000s as precursors for fluorine-18 prosthetic groups, addressing limitations in direct biomolecule radiolabeling. Initial agents like [18F]1-azido-2-fluoroethane ([18F]FEA) enabled CuAAC-mediated conjugation to alkyne-modified peptides and antibodies under mild conditions. However, [18F]FEA suffered from significant drawbacks: high volatility (bp ~65°C), thermal instability requiring sub-90°C purification, and rapid in vivo defluorination evidenced by high bone uptake of free [18F]fluoride. These limitations spurred development of next-generation azido radioligands with enhanced pharmacokinetic properties [3] [5]:
Table 2: Evolution of Fluoroalkyl Azide Prosthetic Groups for Positron Emission Tomography
Generation | Representative Agent | Key Advantages | Limitations |
---|---|---|---|
First (2000-2010) | [18F]1-Azido-2-fluoroethane | Simple synthesis; Rapid CuAAC kinetics | High volatility; In vivo defluorination; Distillation required |
Second (2010-2018) | 1-Azido-3-[18F]fluoropropane | Improved stability; HPLC purification feasible | Moderate bone uptake; Limited polarity modulation |
Third (2018-Present) | 1-Azido-3-[18F]fluoropropan-2-ol derivatives | Hydroxyl-enabled solubility; Tunable chirality; Lower non-specific binding | Diastereomer separation required; Potential glucuronidation |
The integration of hydroxyl functionality marks a paradigm shift toward modular, multi-functional prosthetic agents. In preclinical PET studies, hydroxyl-bearing derivatives exhibit faster background clearance than alkyl analogs (tissue-to-blood ratio <0.2 at 60 min post-injection) while retaining tumor targeting efficiency. This evolution reflects a strategic transition from simple linker chemistry to rationally designed conjugates where fluorine position, stereochemistry, and auxiliary functional groups synergistically optimize tracer performance [3] [5].
1-Azido-3-fluoropropan-2-ol serves as a trifunctional linchpin in click chemistry by concurrently providing azide reactivity, fluorine-derived polarity control, and hydroxyl-based conjugation capacity. Its unique structure enables innovations across three domains:
Table 3: Applications in Bioconjugation and Materials Science
Application Domain | Reaction Sequence | Key Outcome | Reference Example |
---|---|---|---|
Pretargeted PET Imaging | 1. SPAAC with cyclooctyne-tagged mAb 2. Hydroxyl acylation with [68Ga]Ga-NOTA-NHS | Tumor-to-background ratio 8.7 at 3 h; Renal clearance t1/2 = 25 min | Propargyl-tagged endomorphin-1 radiolabeling [3] |
Smart Polymer Synthesis | 1. Ring-opening polymerization (ε-caprolactone) 2. CuAAC with alkyne-functionalized folate | Thermoresponsive micelles (LCST 34°C); F-19 MRI detectable | Targeted drug delivery systems [2] [8] |
Metabolic Probe Design | 1. Etherification with fluorescent tag 2. Strain-promoted cyclooctyne ligation in vivo | Real-time glycosylation tracking; 12% higher signal retention vs. non-fluorinated analog | Glycan imaging in zebrafish embryos [5] [9] |
The hydroxyl group critically enables solubility in aqueous click reactions (up to 150 mM concentrations), eliminating organic co-solvents that often denature biomolecules. Kinetic studies confirm near-quantitative triazole formation within 5 minutes at 37°C under physiological conditions – a significant improvement over hydrophobic analogs requiring DMSO cosolvents and extended reaction times. Future trajectories include exploiting the stereochemistry for chiral-dependent target engagement and developing asymmetric syntheses to access enantioenriched building blocks for precision radiopharmaceuticals [2] [5] [9].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8